molecular formula C27H36N2O B10885321 (4-Benzylpiperidin-1-yl)[1-(3-phenylpropyl)piperidin-3-yl]methanone

(4-Benzylpiperidin-1-yl)[1-(3-phenylpropyl)piperidin-3-yl]methanone

Cat. No.: B10885321
M. Wt: 404.6 g/mol
InChI Key: ODUNYMWXZWSHFD-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)[1-(3-phenylpropyl)piperidin-3-yl]methanone is a complex organic compound that features two piperidine rings, each substituted with benzyl and phenylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)[1-(3-phenylpropyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the piperidine rings, followed by the introduction of benzyl and phenylpropyl groups through nucleophilic substitution reactions. The final step involves the formation of the methanone linkage between the two piperidine rings.

Industrial Production Methods

Industrial production methods for this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)[1-(3-phenylpropyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The benzyl and phenylpropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction may produce benzyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzylpiperidin-1-yl)[1-(3-phenylpropyl)piperidin-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a ligand in receptor binding studies. Its ability to interact with specific receptors can help elucidate the mechanisms of various biological processes.

Medicine

In medicine, this compound may have potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)[1-(3-phenylpropyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual piperidine rings and specific substitution pattern. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H36N2O

Molecular Weight

404.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(3-phenylpropyl)piperidin-3-yl]methanone

InChI

InChI=1S/C27H36N2O/c30-27(29-19-15-25(16-20-29)21-24-11-5-2-6-12-24)26-14-8-18-28(22-26)17-7-13-23-9-3-1-4-10-23/h1-6,9-12,25-26H,7-8,13-22H2

InChI Key

ODUNYMWXZWSHFD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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